REACTION_CXSMILES
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[CH2:1]=[O:2].[CH3:3][NH2:4].[CH3:5][CH2:6]O.C=C[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.OO>>[CH3:3][N:4]1[CH2:6][CH2:5][CH:1]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[O:2]1
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Name
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|
Quantity
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20 g
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Type
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reactant
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Smiles
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C=O
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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CN
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Name
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|
Quantity
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68 g
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Type
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reactant
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Smiles
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CCO
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Name
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|
Quantity
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75 g
|
Type
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reactant
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Smiles
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C=CC1=CC=CC=C1
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Name
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NaWO4.2H2O
|
Quantity
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3.4 g
|
Type
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reactant
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Smiles
|
|
Name
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|
Quantity
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50 g
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Type
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reactant
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Smiles
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OO
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the solution was heated to reflux
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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CUSTOM
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Details
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the phases were separated
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Type
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EXTRACTION
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Details
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the lower aqueous phase was extracted with ether (3×100 mL)
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Type
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WASH
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Details
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washed with brine (2 x 100 mL)
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Type
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CUSTOM
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Details
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The ether and excess styrene were removed in vacuo
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Name
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|
Type
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product
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Smiles
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CN1OC(CC1)C1=CC=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |